molecular formula C10H14FNO2 B13598366 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol

1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol

Cat. No.: B13598366
M. Wt: 199.22 g/mol
InChI Key: ZTBXZNJGJXYSLW-UHFFFAOYSA-N
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Description

1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol is an organic compound with the molecular formula C10H14FNO2. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group. It is often used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

    Amination: The alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems helps in maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and methoxy groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

  • 1-Amino-2-(4-fluoro-3-methoxyphenyl)propan-2-ol
  • 1-Amino-2-(5-fluoro-2-methoxyphenyl)propan-2-ol

Comparison: 1-Amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol is unique due to the specific positioning of the fluoro and methoxy groups on the aromatic ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

1-amino-2-(3-fluoro-4-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO2/c1-10(13,6-12)7-3-4-9(14-2)8(11)5-7/h3-5,13H,6,12H2,1-2H3

InChI Key

ZTBXZNJGJXYSLW-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C1=CC(=C(C=C1)OC)F)O

Origin of Product

United States

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